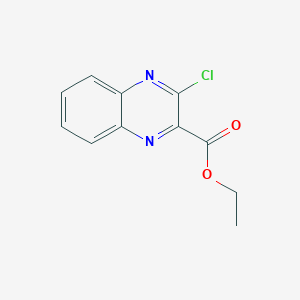

Ethyl 3-Chloroquinoxaline-2-carboxylate

Descripción

Significance of Quinoxaline (B1680401) Derivatives in Chemical Research

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have demonstrated a broad spectrum of applications. ipp.ptwisdomlib.orgijpsjournal.com Their importance is recognized in various scientific domains, from drug discovery to the development of advanced materials. wisdomlib.org

The synthesis of the first quinoxaline derivative was reported in 1884 by Korner and Hinsberg through the condensation of o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com This foundational reaction paved the way for extensive research into the synthesis and properties of quinoxaline-based molecules. Over the past few decades, significant progress has been made in developing more efficient and diverse synthetic methodologies, including the use of green chemistry protocols to minimize environmental impact. mdpi.compulsus.com The evolution of quinoxaline chemistry has been driven by the continuous discovery of new biological activities and applications for its derivatives. rsc.org

The quinoxaline nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netresearchgate.net This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the design of new therapeutic agents. researchgate.net Quinoxaline derivatives have been shown to exhibit a wide range of pharmacological activities, including:

Anticancer researchgate.netmdpi.com

Antimicrobial wisdomlib.orgijpsjournal.com

Anti-inflammatory ipp.ptwisdomlib.org

Antiviral researchgate.net

Antidiabetic researchgate.netwisdomlib.org

Antitubercular nih.govwisdomlib.org

The versatility of the quinoxaline core allows for the introduction of various substituents, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. researchgate.net This has led to the development of numerous compounds with significant therapeutic potential. mdpi.compulsus.com

The quinoxaline molecule consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring, with the nitrogen atoms at positions 1 and 4. wikipedia.orgnih.gov This fusion of aromatic rings results in a stable, electron-deficient system. researchgate.net The presence of the two nitrogen atoms in the pyrazine ring influences the electronic distribution and reactivity of the entire molecule. ijpsjournal.com

The chemical reactivity of the quinoxaline core is characterized by its susceptibility to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the substituents present. The benzene part of the ring system can undergo electrophilic substitution, while the pyrazine ring is more prone to nucleophilic substitution, particularly at the carbon atoms adjacent to the nitrogen atoms. researchgate.net The reactivity of the quinoxaline scaffold allows for a wide range of chemical transformations, making it a versatile platform for the synthesis of diverse derivatives. rsc.org

Table 1: Physicochemical Properties of Quinoxaline

| Property | Value |

| Molecular Formula | C₈H₆N₂ |

| Molar Mass | 130.15 g/mol |

| Melting Point | 29-32 °C |

| Boiling Point | 220-223 °C |

| pKa | 0.60 |

This data is for the parent quinoxaline molecule. wikipedia.orgnih.gov

Position of Ethyl 3-Chloroquinoxaline-2-carboxylate as a Key Intermediate

This compound holds a crucial position in synthetic organic chemistry due to the reactive nature of its chloro and ester functional groups. synquestlabs.com These groups serve as handles for further chemical modifications, allowing for the construction of more complex molecular architectures.

The chlorine atom at the 3-position of this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups and the construction of new heterocyclic rings fused to the quinoxaline core. For instance, it can be used to synthesize pyrido[4,3-b]quinoxalin-1(2H)-ones and other complex heterocyclic systems. zenodo.orgnih.gov The ester group at the 2-position can also be readily transformed into other functional groups, such as amides or hydrazides, further expanding the synthetic possibilities. zenodo.org

This compound serves as a vital precursor for the synthesis of advanced quinoxaline-based architectures with potential applications in materials science and medicinal chemistry. researchgate.net By strategically manipulating its functional groups, researchers can build elaborate molecules with tailored electronic and biological properties. For example, it is a starting material for the synthesis of novel quinoxaline derivatives with potential antiproliferative activity. nih.gov The ability to construct complex molecular scaffolds from this relatively simple starting material underscores its importance as a key building block in modern organic synthesis. researchgate.netresearchgate.net

Scope and Research Focus of the Outline

This article provides a focused chemical profile of this compound. The research focus is strictly on the scientific and technical aspects of this compound, detailing its characteristics, synthesis, and applications based on established research findings.

The scope of this document is designed to cover the core chemical nature of the compound, including its synthesis from precursor materials and its reactivity in various chemical transformations, such as substitution and cross-coupling reactions. Furthermore, it will explore the documented applications of this compound as a key intermediate in the fields of medicinal chemistry and materials science, highlighting its role in the development of novel compounds with specific functional properties.

To maintain a precise and scientific focus, this article will strictly exclude any information related to dosage, administration, or specific safety and adverse effect profiles. The content is intended for a technical audience and is centered exclusively on the chemical and material science aspects of this compound.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| Pyrazine |

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 3-chloroquinoxaline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)9-10(12)14-8-6-4-3-5-7(8)13-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTZHKWLTOJGOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00484240 | |

| Record name | Ethyl 3-Chloroquinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49679-45-0 | |

| Record name | Ethyl 3-Chloroquinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Chloroquinoxaline 2 Carboxylate and Its Analogues

Classical and Modern Synthetic Approaches to Quinoxaline (B1680401) Derivatives.nih.govtandfonline.commtieat.org

The construction of the quinoxaline ring system has evolved from traditional high-temperature reactions to more sophisticated and efficient modern techniques. mtieat.orgnih.gov

Condensation reactions represent the most fundamental and widely employed strategy for assembling the quinoxaline core. nih.gov

The classical and most common method for synthesizing the quinoxaline ring is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govnih.gov This reaction, known as the Hinsberg-Körner synthesis, typically proceeds by forming a diimine intermediate, which then undergoes cyclization and dehydration to yield the aromatic quinoxaline ring. nih.gov The reaction mechanism involves the nucleophilic attack of the amino groups of the o-phenylenediamine on the two carbonyl carbons of the dicarbonyl compound. chemicalforums.com

This approach is highly versatile, and a wide array of catalysts and reaction conditions have been developed to improve yields and reduce reaction times, including the use of green catalysts and microwave assistance. nih.govmdpi.com For example, catalysts like zinc triflate, solid acids, and ionic liquids have been successfully employed. nih.govmdpi.com

Table 1: Examples of Catalysts for o-Phenylenediamine and 1,2-Dicarbonyl Condensation

| Catalyst | Solvent | Conditions | Yield | Reference |

| TiO₂-Pr-SO₃H | None / Ethanol (B145695) | Room Temp, 10 min | 95% | mdpi.com |

| Zinc Triflate | Acetonitrile (B52724) | Room Temp | 85-91% | mdpi.com |

| Bentonite K-10 | Ethanol | Room Temp, 20 min | 95% | mdpi.com |

| Nitrilotris(methylenephosphonic acid) | Not specified | Not specified | 80-97% | nih.gov |

| Ionic liquid functionalized cellulose | Water | Not specified | 78-99% | nih.gov |

A specific and important application of the condensation reaction is the use of glyoxal (B1671930) or its derivatives with o-phenylenediamine to produce the parent quinoxaline ring or substituted analogues. wikipedia.org For instance, the condensation of o-phenylenediamine with dimethyl oxalate (B1200264) can yield quinoxalinedione. wikipedia.org This method remains a straightforward and effective route to fundamental quinoxaline structures.

Modern synthetic strategies often employ intramolecular cyclization to construct the quinoxaline ring, offering alternative pathways that can provide access to complex derivatives. researchgate.net One prominent method is the reductive cyclization of precursors like 1-(o-nitrophenyl)imidazole-5-carboxylates, which can be reduced to form the quinoxaline system. researchgate.net Another approach involves the Pictet-Spengler type reaction of 2-(1H-pyrrol-1-yl)anilines with aldehydes, which proceeds through an in-situ formation of an aniline (B41778) intermediate followed by cyclization and oxidation to yield pyrrolo[1,2-a]quinoxalines. nih.govmtieat.org Electrochemical methods have also been developed, such as the tandem oxidative azidation and intramolecular cyclization of N-aryl enamines, which avoids the need for transition metal catalysts. organic-chemistry.org

Although less common, the quinoxaline scaffold can be synthesized through the transformation of other heterocyclic systems. One documented example involves the thermal decarbonylation of 3-acylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones. This process generates acyl(quinoxalin-2-yl)ketenes, which can then be trapped to form other fused quinoxaline systems, such as pyrimido[1,6-a]quinoxalines. nih.gov In some cases, intramolecular cyclization of these generated ketenes can lead to furoquinoxalines. nih.gov

Condensation Reactions for Quinoxaline Ring Formation

Specific Synthesis of Ethyl 3-Chloroquinoxaline-2-carboxylate.sigmaaldrich.comsynquestlabs.com

The synthesis of the title compound, this compound, is typically achieved through a two-step process starting from o-phenylenediamine.

Step 1: Synthesis of Ethyl 3-hydroxyquinoxaline-2-carboxylate

The first step involves the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound, specifically an ethyl ester of a 2-keto-acid. The reaction with diethyl 2-oxomalonate (diethyl ketomalonate) in a suitable solvent like ethanol leads to the formation of Ethyl 3-hydroxyquinoxaline-2-carboxylate. This intermediate exists in tautomeric equilibrium with its keto form, 3-oxo-3,4-dihydroquinoxaline-2-carboxylate. This cyclocondensation is a standard method for creating the quinoxalinone core structure. researchgate.netnih.gov

Step 2: Chlorination

The second step is the conversion of the hydroxyl (or oxo) group at the 3-position to a chloro group. This is a dehydroxy-chlorination reaction commonly accomplished using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is frequently used for this transformation, often by refluxing the quinoxalinone intermediate in excess POCl₃. researchgate.netnih.govresearchgate.net The reaction may sometimes be facilitated by the addition of phosphorus pentachloride (PCl₅) or a base like diisopropylethylamine. researchgate.netindianchemicalsociety.com The mechanism involves the phosphorylation of the oxygen atom of the quinoxalinone, creating a good leaving group which is subsequently displaced by a chloride ion. nih.gov After the reaction is complete, excess POCl₃ is typically removed under reduced pressure, and the product is isolated by pouring the reaction mixture into ice water. researchgate.net

This two-stage procedure provides a reliable and established route to this compound, a versatile intermediate for further chemical elaboration. udayton.edu

Preparation from Ethyl 3-Hydroxyquinoxaline-2-carboxylate via Phosphorous Oxychloride (POCl₃)

A primary and conventional method for synthesizing this compound is through the chlorination of its precursor, Ethyl 3-Hydroxyquinoxaline-2-carboxylate. This transformation is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most commonly employed reagent.

The reaction involves the conversion of the hydroxyl group at the 3-position of the quinoxaline ring into a chloro group. The mechanism proceeds via the activation of the hydroxyl group by POCl₃, forming a reactive intermediate that is subsequently displaced by a chloride ion. This method is a standard and effective procedure in heterocyclic chemistry for converting hydroxyl or oxo groups to chloro substituents. While POCl₃ can be used alone, sometimes a tertiary amine like triethylamine (B128534) or a base like 4-dimethylaminopyridine (B28879) (DMAP) is added to facilitate the reaction. rsc.orgrsc.org However, the use of harsh reagents like POCl₃ often requires careful handling and purification steps to remove byproducts. researchgate.net

Alternative Routes and Reaction Conditions

Beyond the chlorination of the hydroxy-analogue, alternative synthetic pathways to this compound can be envisaged, primarily based on the fundamental construction of the quinoxaline ring. The most common method for quinoxaline synthesis is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. tsijournals.com

For the specific synthesis of this compound, this would involve the reaction of o-phenylenediamine with a suitable 1,2-dicarbonyl precursor, namely diethyl 2-chloro-3-oxosuccinate. The reaction condenses the two starting materials to form the pyrazine (B50134) ring fused to the benzene (B151609) ring, directly installing the required chloro and ethyl carboxylate functionalities at the 2 and 3 positions.

Classic reaction conditions for this condensation often involve refluxing the reactants in a solvent like ethanol or acetic acid. However, various catalysts can be employed to improve yields and reaction times.

Green Chemistry Approaches in Quinoxaline Synthesis Relevant to this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxalines, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. These approaches are highly relevant to the synthesis of the core quinoxaline structure found in this compound.

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. Several catalytic systems have been developed for the solvent-free synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds.

Notable catalysts include:

Sulfated Polyborate: This recyclable catalyst provides both Lewis and Brønsted acidity, enabling high yields and short reaction times under solvent-free conditions. acs.org

Silica (B1680970) Nanoparticles: The high surface area and reactive hydroxyl groups of silica nanoparticles effectively catalyze the condensation reaction at room temperature, with the catalyst being reusable for multiple cycles. nih.gov

Nano-γ-Fe₂O₃–SO₃H: This heterogeneous catalyst has also been used for the solvent-free cyclo-condensation to produce quinoxalines in good yields. nih.gov

These methods offer advantages such as high yields, reduced reaction times, simple workup procedures, and ecological benefits. acs.org

Table 1: Comparison of Catalysts in Solvent-Free Quinoxaline Synthesis

| Catalyst | Reaction Conditions | Key Advantages |

| Sulfated Polyborate | Solvent-free, mild heating | High yields, short reaction times, recyclable catalyst. acs.org |

| Silica Nanoparticles (NPs) | Solvent-free, room temperature | Excellent yields, reusable catalyst, mild conditions. nih.gov |

| Nano-γ-Fe₂O₃–SO₃H | Solvent-free | Good yields, reusable catalyst. nih.gov |

Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. The synthesis of quinoxaline derivatives has been successfully achieved in water, often without the need for a catalyst. The condensation of various aromatic 1,2-diamines and 1,2-diketones can be carried out in water under reflux conditions, providing nearly quantitative yields of the desired quinoxaline products. nih.govresearchgate.net The mild reaction conditions, high product yields, and absence of a catalyst make this an efficient and environmentally friendly route for quinoxaline synthesis. nih.gov In some cases, surfactant-type catalysts like p-dodecylbenzenesulfonic acid (DBSA) can be used in water at room temperature to facilitate the reaction. synquestlabs.com

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating methods. acgpubs.org The application of microwave irradiation is considered an energy-efficient and environmentally friendly approach. acgpubs.org

The synthesis of quinoxalines and related heterocyclic systems has been shown to be highly efficient under microwave irradiation. tsijournals.comnih.gov Reactions can be conducted in various solvents or under solvent-free conditions. researchgate.net For instance, the condensation of o-phenylenediamine and α-diketones can be performed using a zinc triflate catalyst under microwave irradiation without any solvent, or in acetonitrile at room temperature. nih.gov The use of microwaves dramatically reduces reaction times from hours to minutes, making it a highly attractive green chemistry protocol.

Table 2: Microwave-Assisted Synthesis Approaches

| Reaction Type | Catalyst/Conditions | Time | Yield | Reference |

| Decarboxylative Condensation | Piperidine, DMF | 5-10 min | up to 98% | |

| Condensation | Zinc Triflate, Solvent-free | N/A | up to 90% | nih.gov |

| Condensation | No catalyst, solvent-free | 20 min | N/A |

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound can be achieved by two main strategies: using substituted starting materials or by direct functionalization of the pre-formed quinoxaline ring.

A common approach is to start with a substituted o-phenylenediamine. For example, using a 4-chloro- or 4-methyl-o-phenylenediamine in the condensation reaction with diethyl 2-chloro-3-oxosuccinate would yield Ethyl 6-chloro- or 6-methyl-3-chloroquinoxaline-2-carboxylate, respectively. Research has shown that introducing substituents like chloro, methyl, or methoxy (B1213986) groups onto the benzene portion of the quinoxaline ring can significantly influence the biological properties of the resulting molecule. acs.orgnih.gov

Alternatively, the functional groups on the parent molecule can be modified. The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid (3-Chloroquinoxaline-2-carboxylic acid), which can then be converted into a variety of amides by reacting with different amines. This is a versatile method for creating a library of derivatives. nih.gov For example, quinoxaline-2-carboxylic acid can be activated with oxalyl chloride and then reacted with various amines to produce a series of N-substituted quinoxaline-2-carboxamides. nih.gov

Halogenation and Other Substitutions on the Quinoxaline Ring System

The quinoxaline ring is amenable to various substitution reactions, allowing for the introduction of halogens and other functional groups. These modifications are crucial for creating a library of analogues for further chemical exploration. Research has demonstrated that starting from precursors like 3-(trifluoromethyl)quinoxalin-2(1H)-one, a wide array of 2-substituted 3-(trifluoromethyl)quinoxalines can be generated. osi.lv This includes the synthesis of chloro, bromo, amino, hydrazino, and other derivatives, highlighting the versatility of the quinoxaline scaffold. osi.lv

The introduction of different substituents is typically achieved by reacting a suitable quinoxaline precursor with specific reagents under controlled conditions. For instance, the conversion of a hydroxyl group at the 2-position to a chlorine atom is a common strategy to create a reactive intermediate for subsequent nucleophilic substitution reactions.

Table 1: Examples of Substitution Reactions on the Quinoxaline Ring

| Precursor | Reagent(s) | Resulting Substituent at Position 2 | Reference |

|---|---|---|---|

| 3-(Trifluoromethyl)quinoxalin-2(1H)-one | Phosphoryl chloride / Phosphorus pentachloride | Chloro | osi.lv |

| 3-(Trifluoromethyl)quinoxalin-2(1H)-one | Phosphoryl bromide / Phosphorus pentabromide | Bromo | osi.lv |

| 2-Chloro-3-(trifluoromethyl)quinoxaline | Hydrazine (B178648) hydrate (B1144303) | Hydrazino | osi.lv |

Synthesis of Bromo- and Trifluoromethyl-Substituted Analogues

The synthesis of specific analogues, such as those containing bromine or trifluoromethyl groups, employs targeted chemical strategies. These groups are of significant interest in medicinal and materials chemistry for their ability to modulate a molecule's electronic and steric properties.

Bromo-Substituted Analogues: The synthesis of ethyl 3-bromoquinoxaline-2-carboxylate is a key transformation, providing a versatile building block for further derivatization. sapalaorganics.com While specific reaction details from proprietary sources are limited, the general synthesis often involves the bromination of a corresponding precursor. A related process for producing ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate involves an oxidation reaction in an acetonitrile system using potassium persulfate and sulfuric acid as a catalyst. google.com Such oxidative aromatization or direct bromination methods are common in heterocyclic chemistry.

Trifluoromethyl-Substituted Analogues: The introduction of a trifluoromethyl (CF3) group is a critical modification in the development of novel compounds. Fluoroform (HCF3), an industrial byproduct, has emerged as an economical source for the CF3 group. beilstein-journals.org One effective method involves the nucleophilic trifluoromethylation of esters using a system of HCF3 and potassium bis(trimethylsilyl)amide (KHMDS) in triglyme (B29127) at low temperatures. beilstein-journals.org This approach has been successful for converting various aromatic and aliphatic methyl esters into their corresponding trifluoromethyl ketones. beilstein-journals.org

Specifically for quinoxalines, analogues like ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate have been synthesized. guidechem.com The synthesis of such molecules can start from precursors like 3-(trifluoromethyl)quinoxalin-2(1H)-one, which is then chlorinated and subsequently elaborated. osi.lv Another general strategy involves building the pyridine (B92270) or quinoxaline ring from a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov

Table 2: Selected Bromo- and Trifluoromethyl-Substituted Analogues and Synthetic Approaches

| Target Compound | Precursor/Starting Material | Key Reagents/Method | Reference |

|---|---|---|---|

| Ethyl 3-bromoquinoxaline-2-carboxylate | Quinoxaline precursor | Brominating agent | sapalaorganics.com |

| Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate | 6-(Trifluoromethyl)quinoxalin-2(1H)-one | Chlorinating agent (e.g., POCl3) followed by esterification | osi.lvguidechem.com |

| 2-Substituted 3-(Trifluoromethyl)quinoxalines | 3-(Trifluoromethyl)quinoxalin-2(1H)-one | Various (e.g., POCl3, PBr3, amines) | osi.lv |

Isolation and Purification Techniques

The isolation and purification of this compound and its analogues are critical steps to ensure the chemical integrity and purity of the final product. The techniques employed are standard for organic synthesis but must be optimized for the specific physical properties of these quinoxaline derivatives.

Commonly, after the reaction is complete, the crude product is recovered from the reaction mixture through a series of work-up procedures. A typical sequence involves quenching the reaction, followed by extraction with an appropriate organic solvent like ethyl acetate (B1210297). nih.gov The organic layers are then washed with aqueous solutions, such as dilute acids or brines, to remove inorganic byproducts and unreacted starting materials. google.comnih.gov

For the purification of solid compounds, crystallization is a widely used method. google.com This involves dissolving the crude product in a suitable solvent or solvent mixture and allowing it to slowly form crystals upon cooling or solvent evaporation, leaving impurities behind in the solution. google.com In a documented synthesis of a related bromo-substituted pyrazole (B372694), the process involved adding water to the reaction mixture at 70 °C, phase splitting, stripping the solvent, and subsequent crystallization to yield a dry product with approximately 97% assay. google.com

When crystallization is not sufficient or for non-crystalline products, silica gel column chromatography is the method of choice. nih.gov The crude mixture is loaded onto a column packed with silica gel and eluted with a solvent system, such as a mixture of petroleum ether (PE) and ethyl acetate (EA). nih.gov The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the collection of pure fractions. The purity of the final compound is then confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov

Table 3: Common Isolation and Purification Techniques

| Technique | Description | Typical Solvents/Reagents | Reference |

|---|---|---|---|

| Extraction | Partitioning the product between an organic and an aqueous phase. | Ethyl acetate, Dichloromethane (B109758) | nih.gov |

| Crystallization | Solidification of the product from a solution to form a pure crystalline solid. | Acetonitrile, Water, Ethanol | google.com |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Silica Gel (stationary phase), Petroleum Ether/Ethyl Acetate (mobile phase) | nih.gov |

Chemical Transformations and Derivatization of Ethyl 3 Chloroquinoxaline 2 Carboxylate

Nucleophilic Substitution Reactions at the C-3 Position

The electron-withdrawing nature of the adjacent ester group and the nitrogen atoms within the quinoxaline (B1680401) ring system activates the C-3 position, making the chloro substituent a good leaving group for nucleophilic aromatic substitution reactions.

Treatment of ethyl 3-chloroquinoxaline-2-carboxylate with sodium hydroxide (B78521) (NaOH) leads to the hydrolysis of the chloro group, yielding ethyl 3-hydroxyquinoxaline-2-carboxylate. This reaction is a straightforward method to introduce a hydroxyl group at the C-3 position, which can then be used for further functionalization. The resulting product exists in tautomeric equilibrium with its corresponding quinoxalin-2(1H)-one form.

The reaction of this compound with alcohols such as ethanol (B145695) or methanol (B129727), typically in the presence of a base, results in the formation of the corresponding 3-alkoxy derivatives. For instance, reaction with ethanol affords ethyl 3-ethoxyquinoxaline-2-carboxylate, while methanol yields ethyl 3-methoxyquinoxaline-2-carboxylate. These reactions provide a pathway to ether-linked quinoxaline derivatives.

The C-3 chloro group is readily displaced by various nitrogen nucleophiles. Reaction with ammonia (B1221849) provides a route to ethyl 3-aminoquinoxaline-2-carboxylate. Similarly, reactions with primary and secondary aliphatic or aromatic amines lead to a diverse array of N-substituted aminoquinoxalines. For example, treatment with arylamines (e.g., aniline (B41778) derivatives) or aliphatic amines (e.g., piperidine, morpholine) furnishes the corresponding ethyl 3-(arylamino)- or 3-(alkylamino)quinoxaline-2-carboxylates. These amination reactions are fundamental in the synthesis of quinoxaline-based compounds with potential biological activities. The reaction of ethyl 3-phenylquinoxaline-2-carboxylate 1,4-di-N-oxide with various amines has been studied, revealing that amines can act as reducing agents, leading to the corresponding quinoxaline and mono-N-oxide derivatives. nih.govresearchgate.netnih.gov However, with hydrazine (B178648) hydrate (B1144303), the expected nucleophilic substitution occurs to form a 3-phenyl-2-quinoxalinecarbohydrazide derivative. nih.govresearchgate.net

Table 1: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Ethyl 3-hydroxyquinoxaline-2-carboxylate |

| Alcohol | Ethanol | Ethyl 3-ethoxyquinoxaline-2-carboxylate |

| Alcohol | Methanol | Ethyl 3-methoxyquinoxaline-2-carboxylate |

| Amine | Ammonia | Ethyl 3-aminoquinoxaline-2-carboxylate |

| Amine | Arylamine (e.g., Aniline) | Ethyl 3-(phenylamino)quinoxaline-2-carboxylate |

| Amine | Aliphatic Amine (e.g., Piperidine) | Ethyl 3-(piperidin-1-yl)quinoxaline-2-carboxylate |

Coupling Reactions Involving the Chloro Group

The chloro group at the C-3 position is also an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, can be applied to this compound. wikipedia.orgorganic-chemistry.org By coupling it with various terminal alkynes, a wide range of ethyl 3-alkynylquinoxaline-2-carboxylates can be synthesized. researchgate.net These alkynyl derivatives are valuable precursors for the construction of more complex heterocyclic systems through subsequent cyclization reactions. researchgate.net Copper-free Sonogashira protocols have also been developed. researchgate.net

Beyond the Sonogashira reaction, the chloro group of this compound can participate in other palladium-catalyzed cross-coupling reactions, significantly expanding its synthetic utility.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloroquinoxaline with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.orgharvard.edu It is a highly versatile method for creating carbon-carbon bonds. For instance, coupling with arylboronic acids leads to the formation of ethyl 3-arylquinoxaline-2-carboxylates. researchgate.net The Suzuki-Miyaura reaction is known for its mild reaction conditions and high functional group tolerance. nih.gov

Heck-Mizoroki Reaction: The Heck reaction couples the chloroquinoxaline with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the vinylic position. organic-chemistry.orgyoutube.comlibretexts.org This allows for the introduction of vinyl groups at the C-3 position, leading to the synthesis of 3-alkenylquinoxaline derivatives. The reaction typically proceeds via a syn-addition of the palladium-carbon bond to the alkene, followed by a syn-beta-hydride elimination. youtube.com

Table 2: Palladium-Catalyzed Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Ethyl 3-alkynylquinoxaline-2-carboxylate |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester | Pd catalyst, Base | Ethyl 3-aryl/vinylquinoxaline-2-carboxylate |

| Heck-Mizoroki Reaction | Alkene | Pd catalyst, Base | Ethyl 3-alkenylquinoxaline-2-carboxylate |

Reactions at the Ester Moiety

The ethyl ester group at the C2 position of the quinoxaline ring is a key site for chemical modification. It readily undergoes nucleophilic acyl substitution reactions, enabling its conversion into carboxylic acids, amides, and hydrazides. These transformations are fundamental for creating new derivatives with potential applications in medicinal chemistry and materials science.

The conversion of this compound to its corresponding carboxylic acid, 3-chloroquinoxaline-2-carboxylic acid, is a standard and crucial transformation. sigmaaldrich.comsynquestlabs.com This hydrolysis reaction can be achieved under either acidic or basic conditions. libretexts.org

Under basic conditions, a process known as saponification, the ester is treated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. libretexts.org The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate, yielding the final carboxylic acid product. libretexts.org

Alternatively, acidic hydrolysis can be employed. This method involves heating the ester in the presence of excess water and a strong acid catalyst. libretexts.org This reaction is the reverse of Fischer esterification and is typically a reversible process. libretexts.org The choice between acidic and basic hydrolysis often depends on the stability of other functional groups present in the molecule. organic-chemistry.org The resulting 3-chloroquinoxaline-2-carboxylic acid is a valuable intermediate for further derivatization, such as amidation reactions. synquestlabs.com

Table 1: General Conditions for Hydrolysis of Ethyl Esters

| Condition | Reagents | Product Type | Reference |

|---|---|---|---|

| Basic (Saponification) | NaOH (aq) or KOH (aq), followed by H₃O⁺ | Carboxylic Acid | libretexts.org |

The synthesis of quinoxaline-2-carboxamides from this compound can be accomplished through two primary routes: a two-step procedure involving initial hydrolysis or a direct aminolysis reaction.

In the two-step approach, the ester is first hydrolyzed to 3-chloroquinoxaline-2-carboxylic acid as described previously. The resulting carboxylic acid is then coupled with a primary or secondary amine to form the amide bond. This coupling is typically facilitated by activating agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or dicyclohexylcarbodiimide (B1669883) (DCC), which convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amine. sigmaaldrich.comnih.gov

Direct amidation of the ester, also known as aminolysis, is another viable method. This reaction involves heating the ester with an amine. While this reaction can be slow, it can be catalyzed by Lewis acids such as iron(III) chloride under solvent-free conditions. nih.gov This method offers a more atom-economical route by avoiding the need for activating agents and reducing the number of synthetic steps. nih.gov The choice of method depends on the specific amine and the desired reaction conditions.

Table 2: Representative Amidation Methods

| Method | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| Two-Step | 3-Chloroquinoxaline-2-carboxylic Acid | Amine, EDAC/DCC | Quinoxaline-2-carboxamide (B189723) | sigmaaldrich.comnih.gov |

The reaction of this compound with hydrazine hydrate is a common method for synthesizing the corresponding 3-chloroquinoxaline-2-carbohydrazide. This transformation involves the nucleophilic attack of hydrazine on the ester's carbonyl group, displacing the ethoxy group to form the hydrazide. researchgate.net The reaction is typically carried out by heating the ester with hydrazine hydrate in a protic solvent like ethanol. researchgate.net

Quinoxaline-2-carbohydrazides are highly valuable intermediates in heterocyclic synthesis. The presence of the reactive hydrazide moiety allows for further cyclization reactions with various electrophiles to construct a wide range of fused heterocyclic systems, such as triazoles and oxadiazoles. nih.gov It is important to note that reactions involving hydrazine can sometimes lead to side products or ring-opening, depending on the substrate and reaction conditions. nih.govdoaj.org

Table 3: Synthesis of Carbohydrazides from Ethyl Esters

| Starting Ester | Reagents | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| Ethyl naphtho[2,1-b]furan-2-carboxylate | Hydrazine Hydrate, Acid catalyst | Naphtho[2,1-b]furan-2-carbohydrazide | Ethanol, Reflux | researchgate.net |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine Hydrate | 2-Oxo-2H-chromene-3-carbohydrazide* | Ethanol, Reflux | nih.govdoaj.org |

| 2,3-Dichloroquinoxaline | Hydrazine Hydrate | 2-Chloro-3-hydrazinoquinoxaline | Ethanol, Room Temp, 18h | nih.gov |

*Note: This reaction can also produce side products like salicylaldehyde (B1680747) azine and malonohydrazide. nih.govdoaj.org

Cyclization Reactions to Form Fused Heterocycles

The strategic derivatization of this compound provides precursors for intramolecular cyclization reactions, leading to the formation of polycyclic systems where the quinoxaline ring is fused to another heterocyclic ring. These fused structures are of significant interest in medicinal chemistry due to their rigid frameworks and potential for diverse biological activities.

The synthesis of pyrido[4,3-b]quinoxalin-1(2H)-one derivatives represents a sophisticated transformation that builds a fused pyridone ring onto the quinoxaline core. These compounds have been synthesized and investigated for their potential biological activities, including antiproliferative effects against cancer cell lines. nih.gov The synthesis typically involves a multi-step sequence starting from this compound. A key step is often a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, to introduce a side chain at the C3 position, which can then undergo intramolecular cyclization to form the pyridone ring. The specific reagents and conditions dictate the final structure of the fused heterocyclic system. nih.gov

The synthesis of isoindolin-1-one (B1195906) derivatives directly from this compound is not a commonly reported transformation in the scientific literature. Standard synthetic routes to isoindolin-1-ones typically start from phthalic acid derivatives, such as methyl 2-formylbenzoate (B1231588) or phthalimides, and involve reactions with amines or other nucleophiles. researchgate.netnih.gov

Formation of Pyrazolo- and Oxadiazolo-Quinoxalines

The synthesis of quinoxaline derivatives fused with pyrazole (B372694) or oxadiazole rings often involves a multi-step approach starting from this compound. These strategies typically begin with the nucleophilic substitution of the chloro group, followed by intramolecular cyclization.

A common initial step is the conversion of the chloro-ester to a more reactive intermediate, such as a hydrazide. For instance, ethyl 2-chloroquinoxaline-3-carboxylate can be treated with morpholine (B109124) to yield ethyl 2-morpholinoquinoxaline-3-carboxylate. zenodo.org This intermediate subsequently reacts with hydrazine hydrate to form the corresponding 2-morpholinoquinoxaline-3-carbohydrazide. zenodo.org This hydrazide is a key building block for constructing fused five-membered heterocyclic rings.

The 2-morpholinoquinoxaline-3-carbohydrazide can be cyclized to form various heterocyclic systems. For example, reaction with phenyl isothiocyanates leads to the formation of thiosemicarbazides. zenodo.org These thiosemicarbazides can then be cyclized under different conditions to yield either 1,3,4-thiadiazoles or 1,2,4-triazoles. zenodo.org While these are not oxadiazoles, the synthetic strategy illustrates the utility of the carbohydrazide (B1668358) intermediate. To form 1,3,4-oxadiazoles, the carbohydrazide can be treated with an appropriate cyclizing agent, such as triethyl orthoformate or by reaction with an acid chloride followed by cyclization. A similar strategy involving the reaction of a quinoxaline-2-carbohydrazide (B3053585) with cyanogen (B1215507) bromide has been reported to yield 5-(quinoxalin-3-yl)-1,3,4-oxadiazol-2-amine. sapub.org

The formation of a pyrazolo[3,4-b]quinoxaline core from a 3-hydrazinylquinoxaline derivative has also been described. nih.gov This suggests that this compound could be converted to ethyl 3-hydrazinylquinoxaline-2-carboxylate, which could then undergo intramolecular cyclization to form a pyrazolo[3,4-b]quinoxalin-3-one.

Table 1: Synthesis of Heterocyclic Derivatives from Ethyl 2-Chloroquinoxaline-3-carboxylate Precursors

| Starting Material Precursor | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Ethyl 2-morpholinoquinoxaline-3-carboxylate | 1. Hydrazine hydrate (99%) | 2-Morpholinoquinoxaline-3-carbohydrazide | zenodo.org |

Furoannulation Strategies

Furoannulation involves the construction of a furan (B31954) ring fused to the quinoxaline core. The synthesis of furo[2,3-b]quinoxaline (B11915687) derivatives can be achieved through various synthetic routes, often involving the reaction of a quinoxaline precursor with a suitable three-carbon synthon.

While direct furoannulation of this compound is not extensively documented, related strategies provide insight into potential pathways. One common method for constructing the furo[2,3-b]quinoxaline skeleton involves the reaction of a 3-hydroxyquinoxaline derivative with α-haloketones or related compounds. This suggests that the conversion of this compound to ethyl 3-hydroxyquinoxaline-2-carboxylate would be a logical first step. This hydroxy derivative can then undergo O-alkylation with an appropriate reagent containing a carbonyl group, followed by intramolecular cyclization to form the furan ring.

For example, the synthesis of furo[2,3-b]quinolines has been achieved by introducing benzyl (B1604629) ether, benzoate, and benzenesulfonate (B1194179) groups at the 6-position of a furo[2,3-b]quinoline (B11916999) core, indicating the versatility of functionalizing the fused system once formed. nih.gov Another approach involves the reaction of quinoxalinium salts with β-keto esters to form tetrahydrofuro[2,3-b]quinoxalines.

A plausible, though not directly reported, strategy for the furoannulation of this compound could involve its reaction with a phenol (B47542) in the presence of a base. This would lead to a 3-phenoxyquinoxaline derivative. Subsequent intramolecular cyclization, potentially via a Friedel-Crafts-type reaction, could then form the furo[3,2-b]quinoxaline ring system.

Table 2: Examples of Furo-Heterocycle Synthesis (Related Systems)

| Starting Material | Reagents and Conditions | Product System | Reference |

|---|---|---|---|

| 2-Bromine-6-hydroxy-furo-[2,3-b]quinoline | Benzyl bromide, K₂CO₃, DMF | 6-Benzyloxy-2-bromo-furo[2,3-b]quinoline | nih.gov |

| 2-Bromine-6-hydroxy-furo-[2,3-b]quinoline | Benzoyl chloride, Et₃N, DCM | 2-Bromo-furo[2,3-b]quinolin-6-yl benzoate | nih.gov |

| Methyl 2-azido-3-(3-furyl)propenoate | Thermolysis | Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate | mdpi.com |

Advanced Research Applications of Ethyl 3 Chloroquinoxaline 2 Carboxylate Derivatives in Medicinal Chemistry

Design and Synthesis of Novel Bioactive Quinoxaline (B1680401) Scaffolds

The versatility of the quinoxaline scaffold has made it a subject of considerable interest in the synthesis of new bioactive molecules. mdpi.comresearchgate.net The classical approach to synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine (B120857) with a dicarbonyl compound. nih.govnih.gov However, modern synthetic strategies often employ starting materials like ethyl 3-chloroquinoxaline-2-carboxylate to introduce a variety of functional groups and build more complex molecular architectures.

For instance, new 1,2,3-triazole-linked quinoxaline derivatives have been prepared from 2-chloro-3-(prop-2-ynyloxy)quinoxaline through copper-catalyzed azide-alkyne cycloaddition reactions. rsc.org This highlights how the chloro- and ester- functionalities on the starting material can be readily displaced or modified to create diverse libraries of compounds. rsc.org The synthesis of quinoxaline sulfonamide derivatives is another area of active research, where the core quinoxaline structure is functionalized to enhance its therapeutic properties. mdpi.com Researchers have successfully synthesized various quinoxaline derivatives, including those bearing oxirane rings and arylethynyl moieties, to evaluate their antiproliferative effects. nih.govnih.govnih.gov

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic efficacy of quinoxaline derivatives. These studies systematically alter the chemical structure of the lead compound to identify which parts of the molecule are essential for its biological activity. mdpi.com

Key findings from SAR studies on quinoxaline derivatives include:

Substituents on the Quinoxaline Ring: The nature and position of substituents on the quinoxaline ring significantly influence activity. For example, in a series of quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives tested for anti-tuberculosis activity, electron-withdrawing groups like CF₃, Cl, or F at the 7-position resulted in the most active compounds. nih.gov Similarly, for anticancer activity against A549 cells, a bromo-substitution at the C6-position was found to be more favorable than a nitro group. nih.gov

Linker Groups: The type of linker connecting the quinoxaline core to other moieties is critical. Studies have shown that an NH-CO linker at the second position of the quinoxaline nucleus can increase anticancer activity, whereas aliphatic linkers tend to decrease it. mdpi.com

Terminal Groups: Modifications on the terminal parts of the molecule can drastically alter potency. For certain anticancer quinoxalines, unsubstituted aromatic rings as terminal groups showed higher activity than substituted ones. mdpi.com In the context of Pim-1/2 kinase inhibitors, the carboxylic acid function at position 2 of the quinoxaline ring was confirmed to be important for activity. bohrium.com For oxiranyl-quinoxaline derivatives, the stereochemistry plays a vital role, with trans derivatives showing better antiproliferative activity than their cis counterparts. nih.gov

Rational drug design, often aided by computational methods, plays a significant role in the development of potent and selective quinoxaline-based drugs. researchgate.net This approach involves designing molecules that are predicted to fit into the binding site of a specific biological target, such as an enzyme or receptor. nih.govresearchgate.net

VEGFR-2, a key receptor in angiogenesis, has been a major target for quinoxaline-based inhibitors. nih.govrsc.orgrsc.org The design strategy often involves identifying the key pharmacophoric features of known inhibitors like sorafenib (B1663141) and sunitinib (B231) and incorporating them into a quinoxaline scaffold. nih.govrsc.org These features typically include:

A flat heteroaromatic head group (like quinoxaline) to occupy the hinge region of the ATP binding pocket. nih.govrsc.org

A hydrophobic spacer. nih.gov

A hydrogen-bonding moiety to interact with key residues like Asp1044 and Glu883. nih.gov

A terminal hydrophobic tail to occupy the allosteric back pocket. nih.govrsc.org

Molecular docking studies are used to predict how these newly designed molecules will bind to the target protein. researchgate.netrsc.org For example, docking studies of quinoxaline derivatives into the active site of PARP-1 and the kinase domain of CDK8/CycC have been used to understand their binding modes and guide further optimization. mdpi.comnih.gov These in silico methods, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, help in prioritizing compounds with favorable drug-like properties for synthesis and biological testing. rsc.orgrsc.orgmdpi.com

Therapeutic Potentials of Quinoxaline Derivatives

Derivatives of the quinoxaline scaffold have demonstrated a wide range of biological activities, establishing them as privileged structures in medicinal chemistry. mdpi.comresearchgate.net Their most prominent potential lies in the development of anticancer agents. nih.govnih.gov

Quinoxaline derivatives have emerged as a significant class of chemotherapeutic agents with activity against various tumors. researchgate.netnih.govnih.gov Their anticancer effects are often attributed to their ability to inhibit key proteins involved in cancer cell proliferation and survival. nih.gov

Quinoxaline derivatives have shown significant antiproliferative activity against a range of human cancer cell lines.

A549 (Human Lung Carcinoma): Several studies have reported the efficacy of quinoxaline derivatives against A549 cells. nih.govnih.gov Ethyl 3-(arylethynyl)quinoxaline-2-carboxylate derivatives, specifically compounds 2a and 2d , were found to be the most cytotoxic, both exhibiting an IC₅₀ value of 3.3 µM. nih.gov Another study synthesized twenty-six quinoxaline derivatives, with compound 4m showing the most potent inhibitory activity against A549 cells with an IC₅₀ of 9.32 ± 1.56 μM, which was comparable to the clinical anticancer drug 5-FU. nih.gov Furthermore, certain quinoxaline derivatives were shown to induce apoptotic cell death in A549 cells without being cytotoxic to non-cancerous cells. nih.gov

U87-MG (Human Glioblastoma): The same ethyl 3-(arylethynyl)quinoxaline-2-carboxylate derivatives (2a and 2d ) that were active against A549 cells also demonstrated substantial antiproliferative activity against the U87-MG glioblastoma cell line, with an identical IC₅₀ value of 3.3 µM. nih.gov Quinoxalines with an arylethynyl group have also shown promising properties against glioblastoma cell lines. nih.gov

HCT 116 (Human Colon Carcinoma): The HCT 116 cell line has also been a target for novel quinoxaline derivatives. nih.gov One study found that compound VIIIc , a 3-(methylquinoxalin-2-yl)amino derivative, was highly active against the HCT 116 cell line with an IC₅₀ of 2.5 µM. nih.gov Another compound from a different series, XVa (a 3-(chloroquinoxalin-2-yl)amino derivative), also showed marked activity with an IC₅₀ of 4.4 µM. nih.gov In a separate investigation, quinoxaline derivatives were developed as dual Pim-1/2 kinase inhibitors, and two lead compounds, 5c and 5e , were able to inhibit the growth of HCT-116 cells. mdpi.comnih.govresearchgate.net

Table 1: Antiproliferative Activity of Selected Quinoxaline Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Source(s) |

|---|---|---|---|

| 2a | A549 | 3.3 | nih.gov |

| 2d | A549 | 3.3 | nih.gov |

| 4m | A549 | 9.32 ± 1.56 | nih.gov |

| 2a | U87-MG | 3.3 | nih.gov |

| 2d | U87-MG | 3.3 | nih.gov |

| VIIIc | HCT 116 | 2.5 | nih.gov |

| XVa | HCT 116 | 4.4 | nih.gov |

| VIId | HCT 116 | 7.8 | nih.gov |

| VIIIe | HCT 116 | 8.4 | nih.gov |

A primary mechanism through which quinoxaline derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often deregulated in cancer. nih.gov

Pim-1/2 Kinase Inhibition: The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are overexpressed in various hematologic and solid tumors, making them attractive targets for cancer therapy. mdpi.comnih.gov Researchers have identified quinoxaline-2-carboxylic acid as a lead compound for developing potent Pim-1 inhibitors. bohrium.commdpi.com Further optimization led to the development of new quinoxaline derivatives acting as dual Pim-1/2 inhibitors. mdpi.comnih.gov Two compounds, 5c and 5e , were identified as potent, submicromolar inhibitors of both Pim-1 and Pim-2. mdpi.comnih.govresearchgate.net SAR studies revealed the importance of the carboxylic acid function for this inhibitory activity. bohrium.com Macrocyclization of a quinoxaline-dihydropyrrolopiperidinone lead also resulted in potent Pim-1/2 inhibitors, with compound 9c identified as a subnanomolar inhibitor. acs.org

CDK8-CycC Inhibition: Cyclin-dependent kinase 8 (CDK8) and its regulatory partner Cyclin C (CycC) form a complex that plays a key role in gene transcription and has been implicated in various cancers, including acute myeloid leukemia (AML). nih.govresearchgate.net Phenylaminoquinoline derivatives have been designed and synthesized as potential CDK8/CycC inhibitors. nih.gov In one study, methanesulfonamide (B31651) analogues (5d & 5e ) proved to be the most potent compounds in suppressing the CDK8/CycC enzyme, with compound 5d showing submicromolar potency (IC₅₀ = 0.639 µM). nih.gov Docking studies showed that the quinoline (B57606) nitrogen forms a key hydrogen bond with the hinge region of the kinase. nih.gov

Antimicrobial and Antitubercular Activities

The quinoxaline core is a prominent feature in many compounds exhibiting potent antimicrobial and antitubercular effects. By modifying the this compound template, researchers have developed numerous derivatives with significant efficacy against a range of pathogenic microorganisms.

Quinoxaline derivatives have demonstrated broad-spectrum activity against both bacterial and fungal pathogens. Research has shown that specific structural modifications to the quinoxaline ring can lead to compounds with significant inhibitory effects.

A series of novel quinoxaline derivatives were synthesized and evaluated for their activity against plant pathogenic bacteria and fungi. rsc.org One compound, designated 5k , showed notable antibacterial activity against Acidovorax citrulli. rsc.org In the same study, compounds 5j and 5t exhibited potent antifungal activity against Rhizoctonia solani (RS), with EC₅₀ values of 8.54 μg/mL and 12.01 μg/mL, respectively, which were superior to the commercial fungicide azoxystrobin (B1666510) (EC₅₀ of 26.17 μg/mL). rsc.orgresearchgate.net Further investigation using scanning electron microscopy revealed that compound 5j affects the cellular morphology of RS, indicating its potential as an agricultural fungicide. rsc.org

Other studies have focused on human pathogens. For instance, certain tetrazolo[1,5-a]quinoxaline (B8696438) derivatives synthesized from the quinoxaline scaffold have shown high degrees of inhibition against both Gram-positive and Gram-negative bacteria. nih.gov Another study highlighted that 2-Chloro-3-hydrazinylquinoxaline , a related derivative, demonstrated significant antifungal effectiveness against various Candida species, showing particular efficacy against Candida krusei isolates. plos.org The antifungal activity of various synthesized quinoxaline compounds was also tested against Aspergillus niger and Candida albicans, revealing that modifications to the core structure are crucial for potency. nih.gov

Table 1: Antibacterial and Antifungal Activity of Selected Quinoxaline Derivatives

| Compound | Target Organism | Activity Metric | Value | Source |

| 5j | Rhizoctonia solani (RS) | EC₅₀ | 8.54 μg/mL | rsc.orgresearchgate.net |

| 5t | Rhizoctonia solani (RS) | EC₅₀ | 12.01 μg/mL | rsc.orgresearchgate.net |

| Azoxystrobin (Control) | Rhizoctonia solani (RS) | EC₅₀ | 26.17 μg/mL | rsc.orgresearchgate.net |

| 5k | Acidovorax citrulli (Ac) | - | Good inhibitory activity | rsc.org |

| Compound 4 | Candida albicans | MIC | 3.9 μg/mL | nih.gov |

| 2-Chloro-3-hydrazinylquinoxaline | Candida krusei | - | Heightened efficacy | plos.org |

Tuberculosis (TB) remains a major global health threat, and the rise of multidrug-resistant strains necessitates the discovery of new antitubercular agents. nih.gov Quinoxaline derivatives have emerged as a promising class of compounds in this area. Specifically, quinoxaline-2-carboxylic acid 1,4-dioxide derivatives have been investigated for their potent activity against Mycobacterium tuberculosis.

In one study, a series of methyl and ethyl ester derivatives of quinoxaline 1,4-di-N-oxide were evaluated against the M. tuberculosis H37Rv strain. nih.gov The results showed that compounds in the methyl ester series exhibited strong anti-M. tuberculosis activity (MIC < 0.35 µg/mL). nih.gov For the ethyl ester series, most derivatives also showed good activity (MIC < 2.5 µg/mL). nih.gov For example, compound T-015 , which has a carboxyethyl group, demonstrated an MIC of 0.50 µg/mL. nih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of DNA gyrase in M. tuberculosis. nih.gov

Another study focused on new 3-methylquinoxaline 1,4-dioxides, which were tested against M. smegmatis and the autoluminescent M. tuberculosis H37Ra strain. nih.gov One of the synthesized compounds, Compound 4 , displayed high antimycobacterial activity, with an MIC of 1.25 μg/mL against M. tuberculosis. nih.gov Genomic sequencing of resistant mutants suggested that this class of compounds acts as a DNA-damaging agent. nih.gov

Table 2: Antitubercular Activity of Selected Quinoxaline 1,4-Dioxide Derivatives

| Compound Series | Target Strain | Activity Metric | Result | Source |

| Methyl Ester Series | M. tuberculosis H37Rv | MIC | < 0.35 µg/mL | nih.gov |

| Ethyl Ester Series | M. tuberculosis H37Rv | MIC | < 2.5 µg/mL | nih.gov |

| T-015 (Ethyl Ester) | M. tuberculosis H37Rv | MIC | 0.50 µg/mL | nih.gov |

| Compound 4 | M. tuberculosis H37Ra | MIC | 1.25 μg/mL | nih.gov |

Antiviral Applications

The structural diversity of quinoxaline derivatives makes them attractive candidates for the development of antiviral agents, particularly against respiratory viruses. nih.gov

Research into quinoxaline derivatives has identified their potential to inhibit influenza viruses and coronaviruses, including SARS-CoV-2. nih.gov The antiviral mechanism often involves targeting key viral proteins necessary for replication.

For influenza, certain chlorophyll (B73375) derivatives, ethyl pheophorbide a and ethyl pheophorbide b , have demonstrated virucidal activity against influenza A and B viruses. mdpi.com These compounds appear to act by disrupting the integrity of the viral membrane, thereby reducing infectivity, rather than by inhibiting the surface glycoproteins hemagglutinin (HA) and neuraminidase (NA). mdpi.com

In the context of SARS-CoV-2, the quinoxaline scaffold has been a key component in the design of potential inhibitors. nih.gov Molecular docking studies have explored the binding affinity of 3-alkynyl substituted 2-chloroquinoxaline (B48734) structures to the nucleotide-binding site of the SARS-CoV-2 N protein. nih.gov Furthermore, Glecaprevir , a known quinoxaline-based inhibitor of the hepatitis C virus (HCV) protease, has been investigated for its potential to inhibit the main protease (Mpro) of SARS-CoV-2, due to structural similarities between the proteases of these viruses. nih.gov Another study identified that dihydromyricetin (B1665482) and its derivatives, which contain a key pharmacophore, show inhibitory activity against the original strain of SARS-CoV-2 and the Omicron variant. nih.gov

Anti-inflammatory and Analgesic Properties

Quinoxaline derivatives have been investigated for their potential to alleviate inflammation and pain. nih.gov The anti-inflammatory mechanism of these compounds is often associated with the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key to the production of inflammatory mediators.

While direct studies on this compound derivatives are specific, related heterocyclic structures provide a strong rationale for their potential. For example, a synthesized succinimide (B58015) derivative, MAK01 , showed significant inhibition of COX-1 and 5-LOX enzymes in vitro, with inhibitions of 64.79% and 79.40%, respectively, at a concentration of 1000 μg/mL. nih.gov In another study, a triazoloazepine derivative demonstrated a high level of analgesic activity in both the "hot plate" test and the "acetic acid-induced writhings" model, comparable to the reference drug ketorolac. nuph.edu.ua These findings in structurally related compounds suggest that quinoxaline derivatives could be promising candidates for developing new anti-inflammatory and analgesic drugs.

Antidepressant and Neurological Activities

The neurological effects of quinoxaline derivatives have been explored, particularly their role as antagonists of the serotonin (B10506) 5-HT₃ receptor. This receptor is a validated target for treating conditions like nausea and vomiting, and its modulation is also linked to anxiety and depression.

A series of 3-chloroquinoxaline-2-carboxamides were designed and synthesized as potential 5-HT₃ receptor antagonists. nih.gov In tests using guinea pig ileum, one compound, 3g , exhibited 5-HT₃ antagonistic activity (pA₂ of 6.4) comparable to the standard antagonist Ondansetron (pA₂ of 6.9). nih.gov

Further research on a novel quinoxaline derivative, N-(pyridin-3-yl) quinoxalin-2-carboxamide (QCF-21) , identified it as a potent serotonin type 3 receptor antagonist with potential antidepressant and anxiolytic effects. nih.gov In behavioral models in rodents, QCF-21 showed antidepressant-like effects in the forced swim test (FST) and tail suspension test (TST), as well as anxiolytic-like effects in the elevated plus maze (EPM) test. nih.gov These findings highlight the potential of quinoxaline carboxamides in the development of novel treatments for depression and anxiety disorders. nih.gov

Antimalarial and Antileishmanial Activities

Derivatives of the quinoxaline scaffold are a significant area of investigation in the search for new treatments for parasitic diseases like malaria and leishmaniasis. The core structure is a key pharmacophore, and modifications, including those originating from this compound, have yielded compounds with notable activity against Plasmodium and Leishmania species.

Antimalarial Research:

The global challenge of malaria, exacerbated by rising resistance to existing drugs, has spurred the development of novel therapeutic agents. Quinoxaline derivatives have emerged as a promising class of compounds. Research has demonstrated that quinoxaline 1,4-dioxide derivatives often exhibit superior antimalarial activity compared to their reduced quinoxaline analogues. nih.gov Structure-activity relationship (SAR) studies have been crucial in guiding the design of these compounds. For instance, a study on quinoxaline analogs of chalcones revealed that an enone moiety linked to the quinoxaline ring is important for antiplasmodial activity. nih.gov In one study, compounds 1a and 2a were identified as the most active against Plasmodium falciparum strains. nih.govnih.gov While many synthesized compounds showed some level of activity, none surpassed the efficacy of chloroquine (B1663885) in the same study. nih.gov Further research into 3-arylquinoxaline-2-carbonitrile derivatives indicated that the most potent compounds were those without substitutions on the aromatic ring at positions 6 and 7, and with a hydrogen or chloro substituent on the para position of the phenyl group. nih.gov

The following table summarizes the in vitro antimalarial activity of selected quinoxaline derivatives against P. falciparum.

| Compound | Derivative Type | Target/Strain | Activity (IC₅₀) | Reference |

| 1a | Quinoxaline Chalcone (B49325) Analog | P. falciparum | Most Active | nih.gov |

| 2a | Quinoxaline Chalcone Analog | P. falciparum | Most Active | nih.govnih.gov |

| 4b | Quinoxaline Cyclopropyl Derivative | P. falciparum | Third Most Active | nih.gov |

| 7b | Quinoxaline Inverted Chalcone | P. falciparum | Active | nih.gov |

Antileishmanial Research:

Leishmaniasis is another neglected tropical disease for which current therapies have significant limitations, including toxicity and emerging resistance. nih.govnih.gov The quinoline scaffold, a close relative of quinoxaline, has been a source of potential antileishmanial agents. nih.gov Research has extended to quinoxaline derivatives, with several studies demonstrating their efficacy against various Leishmania species. asm.orgresearchgate.net

For example, a study on 2,3-diarylsubstituted quinoxaline derivatives identified two compounds, 6,7-dichloro-2,3-diphenylquinoxaline (LSPN329) and 2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331) , that showed significant activity against Leishmania amazonensis promastigotes and intracellular amastigotes with low cytotoxicity. asm.orgnih.gov These compounds were found to induce intense mitochondrial alterations in the parasites, suggesting a specific mechanism of action. asm.orgnih.gov In a separate study, chloro- and methoxy-substituted quinoxaline analogues demonstrated promising activity against Leishmania major. researchgate.net A structure-activity relationship (SAR) study of quinoxaline derivatives against L. amazonensis led to the design and synthesis of a new derivative based on predictive quantitative structure-activity relationship (QSAR) models. researchgate.net

The table below details the in vitro antileishmanial activity of specific quinoxaline derivatives.

| Compound | Derivative Type | Target/Strain | Activity (IC₅₀) | Reference |

| 6,7-dichloro-2,3-diphenylquinoxaline (LSPN329) | 2,3-Diarylsubstituted quinoxaline | L. amazonensis | Significant Activity | asm.orgnih.gov |

| 2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331) | 2,3-Diarylsubstituted quinoxaline | L. amazonensis | Significant Activity | asm.orgnih.gov |

| Chloro-substituted quinoxaline 1 | Substituted quinoxaline | L. major | 23.30 ± 0.12 µM | researchgate.net |

| Chloro-substituted quinoxaline 3 | Substituted quinoxaline | L. major | 19.03 µM | researchgate.net |

| Methoxy-substituted quinoxaline 5 | Substituted quinoxaline | L. major | 20.12 µM | researchgate.net |

Prodrug Strategies Involving Quinoxaline-2-carboxylic Acid Esters

The ester functional group in quinoxaline-2-carboxylic acid esters, such as this compound, presents a strategic handle for the development of prodrugs. A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo. This approach is often employed to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, high first-pass metabolism, or lack of target specificity. ebrary.net

Esterification of a carboxylic acid group is a common and effective prodrug strategy. ebrary.net In the context of quinoxaline derivatives, this has been explored to enhance therapeutic potential. For instance, research has identified an ester of quinoxaline-2-carboxylic acid that functions as a prodrug with potent in vitro activity against Mycobacterium tuberculosis. nih.gov The hypothesis is that the ester is hydrolyzed in vivo by esterases, which are prevalent in the body, to release the active carboxylic acid. ebrary.netnih.gov

Furthermore, studies on quinoxaline 1,4-dioxide derivatives have suggested that these compounds may themselves act as bioreductive prodrugs. mdpi.com It is proposed that redox enzymes can activate these compounds under specific physiological conditions, such as the hypoxic environment of certain tumors or within microbial cells. mdpi.commdpi.com This activation mechanism can lead to the generation of reactive species that exert a therapeutic effect. The development of amino acid ester prodrugs is another advanced strategy that utilizes endogenous nutrient transporters for improved and targeted drug delivery. mdpi.com While more stable amide derivatives of quinoxaline-2-carboxylic acids have also been synthesized to circumvent potential stability issues with esters, the ester linkage remains a valuable and widely studied approach in prodrug design. nih.gov

Computational and Theoretical Studies of Ethyl 3 Chloroquinoxaline 2 Carboxylate and Its Derivatives

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor at the atomic level.

In a study involving quinoxaline (B1680401) derivatives as inhibitors of c-Jun N-terminal kinases 1 (JNK 1), docking analyses revealed key interactions within the enzyme's active site. These interactions typically involve hydrogen bonds with amino acid residues, as well as hydrophobic and van der Waals interactions that contribute to the stability of the ligand-protein complex. tandfonline.com Similarly, molecular docking of 2-aryl quinoxaline derivatives against α-amylase has demonstrated stable binding within the active site, highlighting the potential for these compounds to act as inhibitors. researchgate.net

The binding mode of quinoxaline derivatives often involves the quinoxaline core interacting with hydrophobic pockets of the target protein, while substituents on the quinoxaline ring form specific hydrogen bonds and other polar interactions with key residues. For example, in the context of the main protease (Mpro) of SARS-CoV-2, a quinoxaline derivative was shown to fit within the active site, forming stable interactions. researchgate.net These studies underscore the versatility of the quinoxaline scaffold in interacting with diverse biological targets.

Binding energy is a key parameter derived from molecular docking studies that estimates the strength of the interaction between a ligand and its target. A lower binding energy generally indicates a more stable and favorable interaction.

Computational studies on various quinoxaline derivatives have reported a range of binding affinities for different biological targets. These estimations are crucial for prioritizing compounds for further experimental testing. The following table summarizes binding energy data for some quinoxaline derivatives against their respective targets, as reported in the literature. It is important to note that these values are for derivatives and not Ethyl 3-Chloroquinoxaline-2-carboxylate itself.

Table 1: Binding Energy Estimations for Quinoxaline Derivatives

| Quinoxaline Derivative | Target Protein | Binding Energy (kcal/mol) | Reference |

| Ethyl 4-(2-ethoxy-2-oxoethyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | c-Jun N-terminal kinases 1 (JNK 1) | Not explicitly stated in the abstract. | tandfonline.com |

| 3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide | c-Jun N-terminal kinases 1 (JNK 1) | Not explicitly stated in the abstract. | tandfonline.com |

| Various 2-aryl quinoxaline derivatives | α-amylase | Good binding affinities reported. | researchgate.net |

| N′-[4-(quinoxaline-2-yl)-piperazine-1-yl]methyl-5-chloro-1-H-indole,2,3-dion-3-metformin | c-Kit tyrosine kinase | High scores reported. | rsc.org |

| N′-[4-(quinoxaline-2-yl)-piperazine-1-yl]methyl-5-bromo-1-H-indole,2,3-dion-3-metformin | c-Kit tyrosine kinase | High scores reported. | rsc.org |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations are valuable for assessing the stability of ligand-protein complexes predicted by molecular docking and for exploring the conformational changes that may occur upon ligand binding. researchgate.net

Studies on various quinoxaline derivatives have employed MD simulations to validate docking results and to gain a deeper understanding of the dynamic behavior of the ligand-receptor complexes. tandfonline.comresearchgate.netrsc.org These simulations typically run for nanoseconds and provide detailed information on the stability of interactions, the flexibility of the ligand and protein, and the role of solvent molecules. Analysis of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the radius of gyration (Rg) during the simulation can reveal the stability and compactness of the complex. researchgate.net For example, MD simulations have confirmed that quinoxaline-based inhibitors can form stable and strong interactions with their target receptors. researchgate.netresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These calculations provide valuable information about molecular geometry, charge distribution, and orbital energies.

The distribution of atomic charges within a molecule is crucial for understanding its reactivity and intermolecular interactions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. scirp.org

Theoretical studies on quinoxaline derivatives have utilized methods like Density Functional Theory (DFT) to calculate these properties. researchgate.netias.ac.in For instance, calculations on quinoxaline-1,4-dioxide derivatives have provided insights into their electronic properties. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally suggests a higher reactivity of the molecule. scirp.org

Table 2: Representative Frontier Molecular Orbital Energies for a Quinoxaline Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.646 |

| ELUMO | -1.816 |

| Energy Gap (ΔE) | 4.83 |

| Data for the parent quinoline (B57606) molecule, serving as a structural analogue. scirp.org |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intra- and intermolecular bonding interactions. uni-muenchen.de It provides a localized picture of the chemical bonds and lone pairs within a molecule, which is often more intuitive than the delocalized canonical molecular orbitals. NBO analysis can identify donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity. This analysis examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, estimating their energetic significance through second-order perturbation theory. uni-muenchen.de

Non-Linear Optical Properties (NLO)

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. Organic compounds, particularly those with extensive π-electron delocalization, have attracted significant attention for their potential NLO applications. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT) and the Finite Field (FF) approach, are employed to determine key NLO parameters, including the electric dipole moment (µ), linear polarizability (α), and first and second hyperpolarizabilities (β and γ). researchgate.netnih.gov